molecular formula C15H19F3N2O4 B11473727 Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate

Cat. No.: B11473727
M. Wt: 348.32 g/mol
InChI Key: GVCBRUQRVQCDHJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate is a synthetic organic compound with the molecular formula C15H19F3N2O4 It is characterized by the presence of trifluoromethyl and ethoxycarbonyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate compound through the reaction of p-toluidine with ethyl chloroformate in the presence of a base such as triethylamine.

    Introduction of Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.

    Final Coupling: The final step involves coupling the intermediate with ethyl 2-bromo-3,3,3-trifluoropropionate in the presence of a palladium catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances its binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate can be compared with other similar compounds, such as:

    Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-phenylpropanoate: Similar structure but with a phenyl group instead of a p-toluidino group.

    Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(2-toluidino)propanoate: Similar structure but with a 2-toluidino group instead of a p-toluidino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19F3N2O4

Molecular Weight

348.32 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(4-methylanilino)propanoate

InChI

InChI=1S/C15H19F3N2O4/c1-4-23-12(21)14(15(16,17)18,20-13(22)24-5-2)19-11-8-6-10(3)7-9-11/h6-9,19H,4-5H2,1-3H3,(H,20,22)

InChI Key

GVCBRUQRVQCDHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)OCC

Origin of Product

United States

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